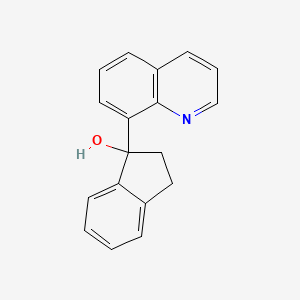

1-(8-Quinolyl)-indan-1-ol

Beschreibung

1-(8-Quinolyl)-indan-1-ol is a bicyclic organic compound featuring a hydroxyl-substituted indan ring fused to a quinoline moiety at the 8-position. This structure combines the aromaticity and electron-rich nature of quinoline with the rigid, planar indanol system.

Eigenschaften

Molekularformel |

C18H15NO |

|---|---|

Molekulargewicht |

261.3 g/mol |

IUPAC-Name |

1-quinolin-8-yl-2,3-dihydroinden-1-ol |

InChI |

InChI=1S/C18H15NO/c20-18(11-10-13-5-1-2-8-15(13)18)16-9-3-6-14-7-4-12-19-17(14)16/h1-9,12,20H,10-11H2 |

InChI-Schlüssel |

JYKMHTIWKRIYBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=CC=CC=C21)(C3=CC=CC4=C3N=CC=C4)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Quinoline-Indole Esters (e.g., Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate)

- Structure: Features an ester linkage between quinoline and fluoropentyl-substituted indole.

- Key Differences: The ester group introduces hydrolytic instability compared to the hydroxyl group in 1-(8-Quinolyl)-indan-1-ol. Fluorinated alkyl chains (e.g., 5-fluoropentyl) may enhance lipophilicity and blood-brain barrier penetration .

- Applications : Likely optimized for neurological targets due to fluorinated side chains.

8-Quinolyl Sulfides (e.g., 8-Quinolyl phenacyl sulfide)

- Structure: Sulfur atom bridges quinoline and phenacyl/acetonyl groups.

- Key Differences : Sulfides are less polar than hydroxylated indan derivatives, reducing aqueous solubility. However, sulfur’s electron-rich nature can facilitate metal coordination, useful in catalysis or chelation therapy .

- Synthesis: Prepared via nucleophilic substitution (e.g., phenacyl chloride + 8-mercaptoquinoline) , contrasting with hydroxylation strategies for this compound.

Triazole-Containing Indoles (e.g., 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol)

Structural Analogues with Modified Backbones

Amino-Substituted Indanols (e.g., Trans-2-(methylamino)indan-1-ol)

- Structure: Amino group replaces quinoline at the indan position.

- Key Differences: Amino groups increase basicity, altering pH-dependent solubility.

- Applications: Amino derivatives may serve as precursors for psychoactive compounds or chiral ligands.

Borinate Derivatives (e.g., 8-Quinolinyl dicyclohexylborinate)

- Structure: Boron center coordinated to quinoline and cyclohexyl groups.

- Key Differences: Boron’s electrophilicity enables unique reactivity (e.g., Suzuki-Miyaura coupling). This contrasts with this compound’s hydroxyl group, which is more suited for hydrogen bonding .

Comparative Data Table

Research Implications and Gaps

- Biological Activity : Structural similarities to antioxidants (e.g., triazole-indoles ) hint at possible therapeutic uses, but empirical studies are absent in the provided evidence.

- Physicochemical Properties : Hydroxyl vs. sulfide/ester functional groups critically impact solubility and bioavailability, warranting comparative pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.